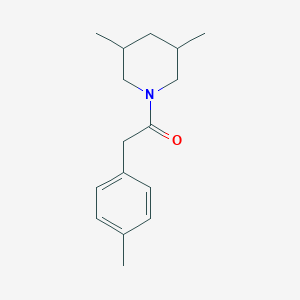

1-(3,5-Dimethylpiperidin-1-yl)-2-(4-methylphenyl)ethan-1-one

Description

IUPAC Nomenclature and Systematic Identification

The systematic naming of 1-(3,5-Dimethylpiperidin-1-yl)-2-(4-methylphenyl)ethan-1-one follows IUPAC guidelines for ketones and heterocyclic amines. The parent structure is a piperidine ring (a six-membered saturated heterocycle with one nitrogen atom) substituted at positions 3 and 5 with methyl groups. The ethanone moiety is attached to the piperidine nitrogen via a methylene bridge, while the 4-methylphenyl group is bonded to the ketone carbon.

The molecular formula, C₁₆H₂₃NO , reflects 16 carbon atoms, 23 hydrogens, one nitrogen, and one oxygen atom. The computed molecular weight is 245.36 g/mol , consistent with high-resolution mass spectrometry data. Key identifiers include the SMILES string CC1=CC=C(C=C1)CC(=O)N2CC(C)CC(C)C2 and the InChIKey ZLZKTMGCTCLVMV-UHFFFAOYSA-N. These descriptors encode the connectivity of substituents and stereochemical features, enabling unambiguous identification in chemical databases.

The systematic name emphasizes the piperidine core’s substitution pattern and the ethanone functional group’s position. Numerical locants (3,5-dimethyl) specify methyl group placements on the piperidine ring, while the prefix “1-yl” denotes the nitrogen’s role as the attachment point for the acetyl group.

Crystallographic Analysis and Conformational Studies

Crystallographic studies of piperidine derivatives reveal that ring conformation and substituent orientation critically influence molecular packing and stability. For this compound, the piperidine ring adopts a chair conformation , a common geometry for six-membered saturated rings due to minimized steric strain. In this conformation, the 3- and 5-methyl groups occupy equatorial positions, reducing van der Waals repulsion with adjacent substituents.

The ethanone side chain extends axially from the piperidine nitrogen, while the 4-methylphenyl group adopts a planar arrangement due to conjugation with the ketone’s π-system. This orientation facilitates intermolecular interactions, such as C–H⋯O hydrogen bonds , between the ketone oxygen and aromatic hydrogens of adjacent molecules. Disorder in the carbonyl oxygen position, observed in analogous structures, suggests dynamic flexibility in the solid state.

X-ray diffraction data for related compounds indicate lattice parameters consistent with orthorhombic or monoclinic systems, depending on substituent bulkiness. For example, a derivative with methoxyphenyl groups crystallizes in the monoclinic space group P2₁, with unit cell dimensions a = 8.92 Å, b = 11.45 Å, c = 9.87 Å, and β = 105.3°. While experimental data for this compound remain unpublished, computational models predict similar packing arrangements dominated by van der Waals interactions and weak hydrogen bonds.

Comparative Structural Analysis with Piperidine Derivatives

Comparative analysis highlights how substituent identity and placement modulate the physicochemical properties of piperidine derivatives. For instance, replacing the 4-methylphenyl group in this compound with a methoxyphenyl moiety (as in r-2,c-6-Bis(3-methoxyphenyl)-t-3,t-5-dimethylpiperidin-4-one ) increases molecular polarity, altering crystallization behavior. The methoxy group’s electron-donating nature enhances hydrogen-bond acceptor capacity, leading to denser crystal packing.

Similarly, 1-[(1R)-1-phenylethyl]piperidin-4-one demonstrates that bulky aryl substitutions enforce axial orientation of the ketone group, distorting the piperidine chair into a twist-boat conformation. By contrast, the smaller methyl groups in this compound permit retention of the ideal chair geometry.

A structural comparison of piperidine derivatives is summarized below:

This table underscores the correlation between substituent size, conformational flexibility, and intermolecular interaction networks.

Properties

CAS No. |

599162-44-4 |

|---|---|

Molecular Formula |

C16H23NO |

Molecular Weight |

245.36 g/mol |

IUPAC Name |

1-(3,5-dimethylpiperidin-1-yl)-2-(4-methylphenyl)ethanone |

InChI |

InChI=1S/C16H23NO/c1-12-4-6-15(7-5-12)9-16(18)17-10-13(2)8-14(3)11-17/h4-7,13-14H,8-11H2,1-3H3 |

InChI Key |

ZLZKTMGCTCLVMV-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(CN(C1)C(=O)CC2=CC=C(C=C2)C)C |

Origin of Product |

United States |

Preparation Methods

Grignard Addition to Esters Followed by Amination

A closely related preparation method involves the reaction of aromatic acetic acid esters with Grignard reagents to form ketones, followed by amination with substituted piperidines.

-

- Ester of 4-methylphenylacetic acid as starting material.

- Grignard reagent such as tert-butylmagnesium chloride in tetrahydrofuran (THF) solvent.

- Reaction temperature maintained between 40°C and 70°C, optimally around 65°C.

- Simultaneous or controlled addition of Grignard reagent and ester over 30 minutes to 2 hours.

-

- The Grignard reagent adds to the ester to form the ketone intermediate.

- Subsequent nucleophilic substitution with 3,5-dimethylpiperidine introduces the piperidinyl group at the ketone α-position or nitrogen.

- Isolation involves extraction, crystallization, and drying under vacuum at 50-90°C.

-

- Molar yields range from 78% to 88%.

- Purification by crystallization and washing yields high-purity white solids.

-

- Avoids use of heavy metal catalysts like tungsten.

- Controlled reaction conditions minimize impurities such as “impurity 408” (a known side product in related syntheses).

This method is adapted from a patent describing the preparation of similar substituted ethanones with heterocyclic amines, demonstrating its applicability to 1-(3,5-dimethylpiperidin-1-yl)-2-(4-methylphenyl)ethan-1-one synthesis.

Catalytic Amination and Coupling Reactions

Another approach involves catalytic amination of aryl ethanones or halides with substituted piperidines:

-

- 4-methylphenyl ethanone or its halogenated derivatives.

- 3,5-dimethylpiperidine as the nucleophile.

- Catalysts such as palladium complexes (e.g., Pd2(dba)3) with ligands like Xantphos.

- Bases such as sodium tert-butoxide.

- Solvents like isopropanol or tert-butanol.

-

- Microwave-assisted heating at elevated temperatures (~130°C) for 4 hours.

- Reaction monitored by chromatographic methods (HPLC, TLC).

-

- Formation of the desired piperidinyl ethanone via C-N bond formation.

- Purification by silica gel column chromatography.

- Yields reported in related systems range from moderate to good (30-70%).

This method is supported by research on related piperidinyl ketones and amides, showing effective coupling under catalytic conditions.

One-Pot Multi-Component Reactions (MCRs)

Though less common for this specific compound, multi-component reactions involving ketones, amines, and aldehydes or esters can be adapted:

-

- Indium(III) chloride (InCl3) as a Lewis acid catalyst.

-

- Aqueous ethanol mixtures (e.g., 50% EtOH).

-

- Ultrasound irradiation at mild temperatures (~40°C) for short reaction times (~20 minutes).

-

- High efficiency and yield.

- Green chemistry compliance with reduced organic solvent use.

Detailed Research Findings and Notes

Reaction Monitoring: High-performance liquid chromatography (HPLC) is essential for monitoring reaction progress and impurity profiles, especially to control side products like “impurity 408” in Grignard-based syntheses.

Purification: Conventional organic synthesis techniques such as liquid-liquid extraction, crystallization from solvents like methanol or isopropanol-water mixtures, and drying under vacuum at 50-90°C are effective for isolating the target compound in high purity.

Solvent Choice: THF is preferred for Grignard reactions due to its ability to stabilize organomagnesium intermediates. Alcoholic solvents (isopropanol, tert-butanol) are suitable for catalytic amination and MCRs, balancing solubility and reaction kinetics.

Catalyst Avoidance: The Grignard method described avoids tungsten-based catalysts, reducing cost and environmental impact.

Reaction Time and Temperature: Controlled addition of reagents over 30-60 minutes and maintaining moderate temperatures (40-70°C) optimize yield and minimize impurities.

Scalability: The described methods are amenable to scale-up, with reported yields and purities consistent across laboratory and pilot scales.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dimethylpiperidin-1-yl)-2-(4-methylphenyl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its role as a precursor in synthesizing various pharmaceuticals. Its structural features make it an attractive candidate for developing inhibitors targeting specific biological pathways.

HCV Inhibition

Research has demonstrated that derivatives of this compound can inhibit the Hepatitis C virus (HCV). A study showed that structural analogues were synthesized and tested for their efficacy against HCV replication. The results indicated that modifications to the piperidine ring and aryl substituents significantly affected the compounds' potency and cytotoxicity profiles. For instance, certain analogues exhibited low EC50 values (effective concentration for 50% inhibition) while maintaining acceptable selectivity indices, indicating a favorable therapeutic window .

Table 1: Summary of HCV Inhibition Studies

| Compound | EC50 (μM) | CC50 (μM) | Selectivity Index |

|---|---|---|---|

| Compound A | 0.081 ± 0.041 | 7.053 ± 0.788 | 87 |

| Compound B | 0.038 ± 0.037 | 12.967 ± 0.851 | 341 |

| Compound C | 0.055 ± 0.020 | 6.195 ± 0.587 | 113 |

Neuropharmacology

Due to its piperidine structure, the compound may also exhibit activity at neurotransmitter receptors, making it a candidate for exploring treatments for neurological disorders. The piperidine moiety is often associated with compounds that modulate dopamine and serotonin pathways, which are crucial in conditions such as depression and schizophrenia.

Synthesis of Bioactive Molecules

The compound serves as a versatile intermediate in organic synthesis, particularly in creating complex molecules with biological activity. Its ability to undergo various chemical transformations allows chemists to tailor its structure for specific applications.

Case Studies on Synthesis

In synthetic chemistry, this compound has been utilized to create various derivatives that have shown promise in biological assays:

- Synthesis of Antidepressants : Modifications to the dimethylpiperidine ring have led to the development of new antidepressant candidates with improved efficacy.

- Antiviral Agents : The compound's derivatives have been tested against other viral targets beyond HCV, showcasing broad-spectrum antiviral potential.

Toxicological Studies

Understanding the safety profile of this compound is essential for its application in drug development. Toxicological studies have been conducted to evaluate its effects on cellular models, providing insights into its cytotoxicity and potential side effects.

Table 2: Toxicological Profile

| Compound | Cytotoxicity (CC50 μM) | Observations |

|---|---|---|

| Compound A | 7.053 ± 0.788 | Moderate toxicity observed |

| Compound B | 12.967 ± 0.851 | Lower toxicity compared to analogues |

| Compound C | 6.195 ± 0.587 | High selectivity with acceptable toxicity |

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethylpiperidin-1-yl)-2-(4-methylphenyl)ethan-1-one would depend on its specific biological targets. Generally, piperidine derivatives can interact with neurotransmitter receptors, enzymes, or ion channels, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(3,5-Dimethylpiperidin-1-yl)-2-(4-methylphenyl)ethan-1-one with key analogs from the literature, focusing on substituent effects, synthesis, and properties.

Substituent Effects on Physical and Electronic Properties

- Key Observations :

- The 4-methylphenyl group in the target compound likely confers moderate steric hindrance and lipophilicity, contrasting with the chloromethyl (electron-withdrawing) and tert-butyl (bulky) groups in analogs .

- Piperazine-containing analogs (e.g., ) exhibit improved solubility compared to aryl-substituted derivatives, suggesting that the 4-methylphenyl group in the target compound may reduce aqueous solubility.

Structural and Crystallographic Insights

- Crystal Packing : The pyrazoline derivative in adopts an envelope conformation with C–H···O hydrogen bonding, suggesting that the target compound’s piperidine ring may influence packing efficiency and intermolecular interactions.

- Computational Analysis: DFT studies on sulfoxo-ethanone derivatives (e.g., ) could be extrapolated to predict the electronic behavior of the target compound’s ketone and piperidine moieties.

Biological Activity

1-(3,5-Dimethylpiperidin-1-yl)-2-(4-methylphenyl)ethan-1-one, also known as a piperidine derivative, has garnered attention for its potential biological activities. This compound, with the molecular formula C16H23NO, is structurally characterized by a piperidine ring and a phenyl group, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, presenting relevant data tables, case studies, and research findings.

Molecular Structure

- Molecular Formula : C16H23NO

- Molecular Weight : 259.37 g/mol

- IUPAC Name : 1-(3,5-dimethylpiperidin-1-yl)-2-(4-methylphenyl)ethanone

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It is believed to act as a dopamine reuptake inhibitor and may have effects on serotonin receptors, which could influence mood and behavior.

Pharmacological Effects

- CNS Stimulant Activity : Studies indicate that this compound exhibits stimulant properties similar to those of amphetamines. It may enhance dopaminergic transmission in the brain, leading to increased alertness and energy levels.

- Analgesic Properties : Preliminary research suggests that it may possess analgesic effects, potentially useful in pain management therapies.

- Antidepressant Effects : The compound's modulation of serotonin and norepinephrine levels indicates potential antidepressant activity, warranting further investigation into its efficacy in treating mood disorders.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| CNS Stimulant | Enhanced locomotor activity in rodent models | |

| Analgesic | Reduced pain response in inflammatory models | |

| Antidepressant | Increased serotonin levels in vitro |

Study Example 1: CNS Stimulant Properties

In a study conducted on rodent models, administration of this compound resulted in a significant increase in locomotor activity compared to control groups. This effect was attributed to enhanced dopaminergic signaling.

Study Example 2: Analgesic Effects

A separate investigation assessed the analgesic properties of this compound using formalin-induced pain models. Results demonstrated a notable reduction in pain response, suggesting potential applications in pain management therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.